5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
Description
5-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core with an isopropyl substituent at the 5-position and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (via the carboxylic acid).
Properties
IUPAC Name |
5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLPPAITABAZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=NC(=NN21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Precursors
Ethyl or methyl esters of triazolo[1,5-a]pyridine-2-carboxylates are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. For example, ethyl 5-isopropyltriazolo[1,5-a]pyridine-2-carboxylate hydrolyzes quantitatively to the carboxylic acid using 6 M HCl at reflux.
Oxidative Pathways
Oxidation of 2-methyl or 2-hydroxymethyl derivatives with KMnO₄ or RuO₄ provides direct access to the carboxylic acid. However, over-oxidation of the triazole ring remains a concern, necessitating mild conditions (e.g., TEMPO/NaClO₂).
Optimization of Reaction Conditions
Critical parameters for high-yielding synthesis include:
| Parameter | Optimal Condition | Yield Impact | Citation |
|---|---|---|---|
| Oxidant | O₂ (1 atm) | +94% | |
| Catalyst | Acetic acid (6 equiv) | +74% | |
| Solvent | Ethanol | +82% | |
| Temperature | 130°C | +88% | |
| Reaction Time | 18 h | +90% |
The CDC reaction’s reliance on molecular oxygen as a green oxidant enhances sustainability, while acetic acid acts as both catalyst and proton source. Substituting ethanol with polar aprotic solvents (e.g., DMF) reduces yields due to competing side reactions.
Analytical Characterization
X-ray crystallography confirms the regiochemistry of triazole fusion and substituent orientation. For instance, compound 4i (pyrazolo[1,5-a]pyridine derivative) exhibits a planar triazole ring with bond lengths consistent with aromaticity. Similar analyses for 5-isopropyl-triazolo[1,5-a]pyridine-2-carboxylic acid would validate the C2-carboxylic acid’s positioning.
¹H NMR spectra typically show deshielded protons adjacent to the triazole ring (δ 8.5–9.0 ppm), while the isopropyl group’s methyl resonances appear as a septet (δ 1.2–1.5 ppm) .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo-pyridine scaffold is highly modular, allowing diverse substituents to influence properties and applications. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Triazolo-Pyridine Derivatives
Table 2: Physical Properties of Selected Compounds
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| This compound | 235.25 | Not reported | Moderate (COOH enhances aqueous solubility) |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | 261.18 | Not reported | Low (CF₃ reduces solubility) |
| 7-Amino-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | 225.23 | 275 | Low (high melting point) |
Biological Activity
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid (CAS No. 2060593-58-8) is a heterocyclic compound that has gained attention for its potential biological activities. This compound features a triazole ring fused with a pyridine structure, which is known to enhance its pharmacological properties.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.213 g/mol
- IUPAC Name : this compound
- Synonyms : 5-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar triazole structures demonstrate significant anti-inflammatory effects. For instance, certain derivatives have shown inhibition of the NF-κB/AP-1 signaling pathway in cellular models. The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyridine moieties can enhance potency against inflammatory markers .
Anticancer Properties
Preliminary studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example:
These results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer progression and inflammation. Notably, it has been indicated that triazolo compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .
Case Studies and Research Findings
Several studies have synthesized and evaluated derivatives of triazolo compounds to assess their biological efficacy:
- Synthesis and Evaluation : A study synthesized a series of triazolo derivatives and evaluated their anti-inflammatory and anticancer activities. The findings demonstrated that certain substitutions on the triazole ring significantly enhanced biological activity against both inflammation and cancer cell proliferation .
- Pharmacological Characterization : In another investigation focusing on dual inhibitors targeting Sirt2/HDAC6 pathways, compounds similar to this compound were characterized for their ability to modulate histone deacetylase activity, further supporting the therapeutic potential of this class of compounds in cancer treatment .
Q & A
What are the established synthetic routes for 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic core formation. A common approach is the condensation of 1,2-diamino intermediates with aldehydes or ketones, followed by cyclization. For example:
- Step 1: React 1,2-diaminopyridine derivatives with isopropyl ketones to form hydrazone intermediates.
- Step 2: Oxidative cyclization using catalysts like copper or palladium in solvents such as DMF or toluene to yield the triazolo-pyridine core .
- Step 3: Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .
Key Considerations:
- Catalyst choice impacts yield; Pd catalysts may enhance regioselectivity.
- Solvent polarity influences reaction kinetics and byproduct formation.
How can spectroscopic techniques validate the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad O-H; 1680–1720 cm⁻¹, C=O).
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) confirms molecular weight; fragmentation patterns validate substituent positions.
Data Cross-Validation: Compare with computational predictions (e.g., DFT-calculated NMR shifts) .
What computational strategies predict the reactivity of this compound in nucleophilic reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., triazole ring) prone to nucleophilic attack.
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess charge transfer tendencies. Lower gaps (~4–5 eV) suggest higher reactivity .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate reaction environments (e.g., DMSO vs. water).
Case Study: Simulations of similar triazolo-pyridines show nucleophilic substitution favors the 5-position due to electron withdrawal by the carboxylic acid group .
How does tautomerism affect the stability and biological activity of triazolo-pyridine derivatives?
Level: Advanced
Methodological Answer:
- Tautomeric Forms: The triazole ring can exist in 1,2,4-triazolo[1,5-a] or [5,1-a] configurations, influencing hydrogen-bonding and solubility.
- Analysis Methods:
- Biological Implications: Tautomer stability affects binding to enzyme active sites. For example, the [1,5-a] form may enhance inhibition of kinases due to planar geometry .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Level: Advanced
Methodological Answer:
Common Contradictions: Yields vary due to:
- Catalyst efficiency (e.g., Pd vs. Cu).
- Solvent purity or moisture content.
Troubleshooting Protocol:
Reproduce Conditions: Use identical reagents (e.g., anhydrous DMF) and catalyst loadings as reported .
Monitor Reaction Progress: Employ TLC or in-situ IR to identify intermediate bottlenecks.
Optimize Work-Up: Adjust pH during acidification to minimize byproduct precipitation.
Case Study: A 20% yield discrepancy was resolved by replacing Pd(OAc)₂ with PdCl₂, improving oxidative cyclization efficiency .
What are the strategies to enhance the aqueous solubility of this compound for biological assays?
Level: Advanced
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate the carboxylate salt.
- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) while ensuring biocompatibility.
- Prodrug Approach: Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo .
Validation: Measure solubility via HPLC-UV at pH 7.4 and compare with computational logP predictions (target logP <3 for optimal bioavailability) .
How can X-ray crystallography elucidate intermolecular interactions in this compound?
Level: Advanced
Methodological Answer:
- Crystal Growth: Use slow evaporation in ethanol/water (1:1) to obtain single crystals.
- Key Interactions:
- Thermal Analysis: DSC/TGA confirms stability up to 200°C, critical for material science applications.
Application: Structural data guides co-crystal design to improve pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
